molecular formula C16H14N2O2S B2796306 4-methyl-N-quinolin-2-ylbenzenesulfonamide CAS No. 25770-52-9

4-methyl-N-quinolin-2-ylbenzenesulfonamide

Cat. No.: B2796306
CAS No.: 25770-52-9
M. Wt: 298.36
InChI Key: XFJJGEIKODBFGJ-UHFFFAOYSA-N
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Description

4-methyl-N-quinolin-2-ylbenzenesulfonamide is an organic compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 g/mol. This compound is characterized by the presence of a quinoline ring, a methyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoquinoline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-quinolin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine or pyridine as a base in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-quinolin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-N-quinolin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, thereby inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-quinolin-4-ylbenzenesulfonamide
  • 4-methyl-N-quinolin-3-ylbenzenesulfonamide
  • 4-methyl-N-quinolin-1-ylbenzenesulfonamide

Uniqueness

4-methyl-N-quinolin-2-ylbenzenesulfonamide is unique due to the position of the quinoline ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the benzenesulfonamide moiety also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-methyl-N-quinolin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJGEIKODBFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322402
Record name 4-methyl-N-quinolin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25770-52-9
Record name 4-methyl-N-quinolin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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